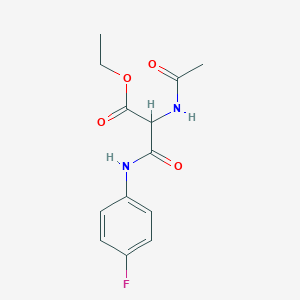

Ethyl 2-(acetylamino)-3-(4-fluoroanilino)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains an ethyl ester group, an acetylamino group, and a 4-fluoroanilino group. The presence of these functional groups suggests that it could be involved in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acetyl group to form the acetylamino group, followed by reaction with a carboxylic acid or its derivative to form the ester .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atom on the aniline group could influence the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including hydrolysis of the ester group, nucleophilic substitution reactions at the carbonyl carbon, and electrophilic aromatic substitution reactions on the aniline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetylamino and ester groups could make it more soluble in polar solvents .Applications De Recherche Scientifique

Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition property, was studied by Nemani, Shard, and Sengupta (2018) who developed a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method has been validated following the USFDA bioanalytical method validation guideline, including in vitro metabolite identification, showing potential in drug development and stability analysis in human plasma (Nemani, Shard, & Sengupta, 2018).

Synthesis of Novel Derivatives

El‐Faham et al. (2013) explored the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, showcasing its utility in producing high purity and yield compounds, particularly 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Chemical Synthesis

Salehitabar and Yavari (2017) demonstrated the synthesis of functionalized 2,5-diimino-thiazolidines using ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate, highlighting its application in producing various thiazolidine derivatives (Salehitabar & Yavari, 2017).

Enantioselective Reduction

Salvi and Chattopadhyay (2006) investigated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates, including ethyl 3-(4-fluoroanilino)-3-oxopropanoate, to (S)-alcohols using the fungus Rhizopus arrhizus. This study presents insights into the microbial reduction and ester hydrolysis of these compounds (Salvi & Chattopadhyay, 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-acetamido-3-(4-fluoroanilino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c1-3-20-13(19)11(15-8(2)17)12(18)16-10-6-4-9(14)5-7-10/h4-7,11H,3H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTMEDGGWXRVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(acetylamino)-3-(4-fluoroanilino)-3-oxopropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)

![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)

![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)

![1-[(4-Methoxyphenyl)methoxymethyl]benzotriazole](/img/structure/B2779324.png)

![(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2779332.png)